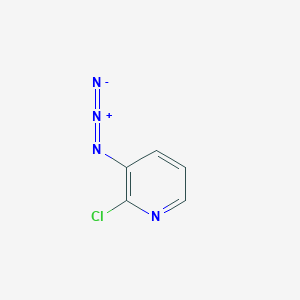

3-Azido-2-chloropyridine

Übersicht

Beschreibung

3-Azido-2-chloropyridine is a heterocyclic organic compound that features both azido and chloro functional groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-chloropyridine typically involves the nucleophilic substitution of a chlorine atom in 2-chloropyridine with an azido group. This can be achieved using sodium azide in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The reaction is generally carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the azido group can be replaced by other nucleophiles such as amines or thiols.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide or dimethyl sulfoxide.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Various substituted pyridines depending on the nucleophile used.

Cycloaddition: Triazole derivatives.

Reduction: 2-chloro-3-aminopyridine.

Wissenschaftliche Forschungsanwendungen

3-Azido-2-chloropyridine is utilized in several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Materials Science: It is used in the development of novel materials with specific electronic or photonic properties.

Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Industry: It finds applications in the synthesis of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 3-Azido-2-chloropyridine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

2-Chloropyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.

3-Amino-2-chloropyridine: Contains an amino group instead of an azido group, leading to different reactivity and applications.

Pentachloropyridine: Highly chlorinated pyridine with different reactivity patterns due to multiple chloro substituents.

Uniqueness: 3-Azido-2-chloropyridine is unique due to the presence of both azido and chloro groups, which confer distinct reactivity and versatility in synthetic applications. The azido group allows for cycloaddition reactions, while the chloro group can be substituted by various nucleophiles, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

3-Azido-2-chloropyridine is a heterocyclic compound notable for its azide group and chlorine substitution on a pyridine ring. Its molecular formula is C₅H₄ClN₃, and it has garnered attention in chemical biology due to its potential applications in organic synthesis and medicinal chemistry. This article details the biological activities associated with this compound, focusing on its reactivity, antiproliferative properties, and potential therapeutic applications.

The azide group (-N₃) in this compound is a highly reactive functional moiety that facilitates various chemical reactions, particularly in click chemistry . Click chemistry is a set of reactions that allow for the rapid and selective coupling of molecules, which can be particularly useful for synthesizing complex compounds such as bioconjugates or polymers. The azide can react with alkynes under mild conditions to form stable triazole linkages, making it a valuable tool in bioconjugation and labeling studies.

Table 1: Comparison of Related Pyridine Derivatives

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Azido-3-chloropyridine | Similar azide and chlorine substitution | Exhibits different reactivity patterns due to position |

| 2-Azido-4-chloropyridine | Azide at position 2 and chlorine at position 4 | May have distinct biological activities compared to others |

| 3-Azido-4-methylpyridine | Methyl substitution at position 4 | Alters electronic properties affecting reactivity |

| 4-Azidopyridine | Azide at position 4 | Commonly studied for its applications in click chemistry |

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various pyridine derivatives, including those containing the azide functionality. In particular, the antiproliferative activity of newly synthesized compounds has been assessed using the MTT assay against several human cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cells.

In a comparative study, compounds derived from pyridine structures demonstrated varying degrees of cytotoxicity. Notably, several derivatives exhibited significant suppression of cell viability in a dose-dependent manner. For instance, certain derivatives showed potent activity against HCT-116 and HepG-2 cells while being less effective against MCF-7 cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 5d | HCT-116 | <10 | High |

| 4c | HepG-2 | <15 | Moderate |

| 7b | MCF-7 | >50 | Low |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the azide group may play a role in modulating biological pathways through bioorthogonal reactions. This allows for selective targeting of biomolecules within living systems without disrupting normal cellular functions. Such properties are particularly useful in drug development and molecular imaging .

Case Studies

- Anticancer Studies : A recent study synthesized various pyridine derivatives, including those with azide substitutions. These compounds were tested against multiple cancer cell lines, revealing promising anticancer activity specifically against liver and colon cancers while showing lower efficacy against breast cancer cell lines .

- Drug Development : The unique reactivity of the azide group allows for the development of new pharmaceuticals through conjugation with other bioactive molecules. This approach has been explored in creating targeted therapies that can selectively bind to cancer cells or other disease markers.

Eigenschaften

IUPAC Name |

3-azido-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIYMAWHVRPWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543653 | |

| Record name | 3-Azido-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102934-51-0 | |

| Record name | 3-Azido-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.